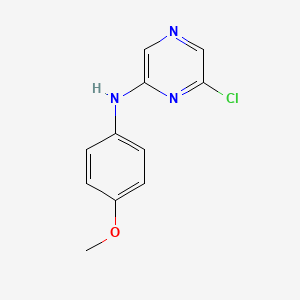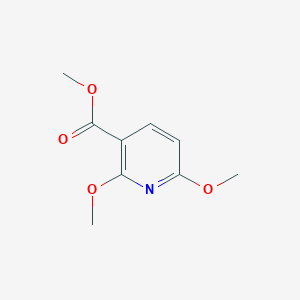
6-クロロ-N-(4-メトキシフェニル)-2-ピラジンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazinamines It is characterized by the presence of a chloro group at the 6th position and a methoxyphenyl group at the 4th position of the pyrazinamine structure
科学的研究の応用
6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and inflammatory conditions.
作用機序
Target of Action
Pyrimidines, a class of compounds to which 6-chloro-n-(4-methoxyphenyl)-2-pyrazinamine belongs, are known to interact with various inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect pathways related to inflammation .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects .
生化学分析
Biochemical Properties
6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in inflammatory pathways. For instance, it inhibits the activity of enzymes such as prostaglandin E2 synthase and inducible nitric oxide synthase, which are crucial mediators of inflammation . Additionally, 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine interacts with proteins like tumor necrosis factor-α and nuclear factor κB, modulating their activity and thereby influencing inflammatory responses .
Cellular Effects
The effects of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammation and immune responses, leading to altered cellular behavior . Furthermore, 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and thereby modulating biochemical pathways . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptors and transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic pathways .
Dosage Effects in Animal Models
The effects of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine.
Metabolic Pathways
6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to inhibit key enzymes in the inflammatory pathway, thereby reducing the production of inflammatory mediators . Additionally, it affects the levels of metabolites involved in cellular energy production and immune responses .
Transport and Distribution
The transport and distribution of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently transported across cell membranes and accumulates in specific tissues, particularly those involved in immune responses . The distribution of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine within the body is crucial for understanding its therapeutic potential and targeting specific diseases.
Subcellular Localization
The subcellular localization of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine plays a significant role in its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory and metabolic pathways . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for 6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazinamines.
類似化合物との比較
Similar Compounds
- 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Methoxyphenylpyrazinamide
- 6-Chloropyrazine-2-carboxamide
Uniqueness
6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxyphenyl groups enhances its reactivity and potential biological activities compared to similar compounds .
特性
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLZNLVNPFGTJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CN=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)


![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)








